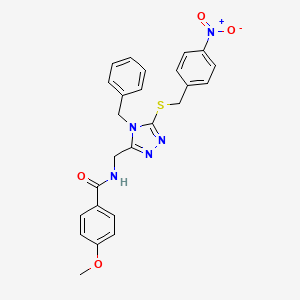

N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4S/c1-34-22-13-9-20(10-14-22)24(31)26-15-23-27-28-25(29(23)16-18-5-3-2-4-6-18)35-17-19-7-11-21(12-8-19)30(32)33/h2-14H,15-17H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHYVCCEFTYETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, identified by its CAS number 476435-16-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its antimicrobial, anticancer, and antiviral properties.

Compound Structure and Properties

The molecular formula of this compound is , with a molecular weight of 489.5 g/mol. The compound features a triazole ring, which is known for its diverse biological activities. The presence of the nitro group and thioether linkage contributes to its reactivity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₂₃N₅O₄S |

| Molecular Weight | 489.5 g/mol |

| CAS Number | 476435-16-2 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide followed by reactions with benzyl halides and nitrobenzyl halides. The detailed synthetic route can be optimized for yield and purity using continuous flow reactors in industrial applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that similar triazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds like IMB-0523 have been noted for their activity against liver cancer cells by increasing intracellular levels of APOBEC3G, which inhibits viral replication and may also affect cancer cell viability .

Antiviral Activity

This compound has shown promise as an antiviral agent. Its mechanism includes the inhibition of viral replication through modulation of host cellular factors. Research has highlighted its potential against Hepatitis B virus (HBV) and other viral pathogens by enhancing the host's immune response or directly inhibiting viral enzymes.

Case Studies

- Antiviral Efficacy Against HBV : A study evaluated the antiviral activity of a related compound and reported an IC50 value of 1.99 µM against wild-type HBV . This suggests that this compound may exhibit comparable or superior efficacy.

- Antimicrobial Testing : In vitro assays have demonstrated that triazole derivatives can effectively inhibit bacterial growth at low concentrations. For example, compounds exhibiting a minimum inhibitory concentration (MIC) below 10 µg/mL against Staphylococcus aureus highlight their potential as effective antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit notable antimicrobial properties.

Mechanism of Action :

- Triazoles interfere with microbial cell wall synthesis.

- They disrupt metabolic pathways essential for microbial survival.

Case Studies :

- Testing Against Staphylococcus aureus : In vitro assays have demonstrated that derivatives of this compound can inhibit bacterial growth at low concentrations, with some exhibiting a minimum inhibitory concentration (MIC) below 10 µg/mL.

- Broad Spectrum Activity : Similar triazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-((4-benzyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is attributed to its ability to induce apoptosis in cancer cells.

Mechanism of Action :

- The compound targets specific signaling pathways involved in cell proliferation and survival.

Case Studies :

- Inhibition of Tumor Growth : Research has documented that similar triazole derivatives can significantly inhibit tumor growth by increasing intracellular levels of proteins that regulate apoptosis.

- Activity Against Liver Cancer Cells : A related compound was noted for its activity against liver cancer cells, indicating the potential of this class of compounds in oncology.

Antiviral Activity

This compound also shows promise as an antiviral agent.

Mechanism of Action :

- It inhibits viral replication through modulation of host cellular factors.

Case Studies :

- Efficacy Against Hepatitis B Virus (HBV) : A study reported an IC50 value of 1.99 µM against wild-type HBV for a related compound, suggesting comparable efficacy for this compound.

- General Antiviral Properties : Research highlights the potential for enhancing host immune responses or directly inhibiting viral enzymes, making this compound a candidate for further antiviral drug development.

Summary and Future Directions

This compound exhibits significant promise across multiple domains of biomedical research. Its antimicrobial, anticancer, and antiviral properties suggest that it could play a crucial role in developing new therapeutic agents.

Future research should focus on:

- Optimization of Synthesis : Improving yield and purity through advanced synthetic techniques.

- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities.

- Clinical Trials : Evaluating safety and efficacy in clinical settings to transition from laboratory research to practical applications.

Chemical Reactions Analysis

Triazole Ring Reactivity

- Click Chemistry : The triazole core can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce additional functional groups (e.g., alkynes or azides) .

- Oxidation : The sulfur atom in the thioether group oxidizes to sulfone under strong oxidizing agents (e.g., H₂O₂/CH₃COOH), altering electronic properties .

Nitro Group Reduction

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further derivatization (e.g., amide bond formation) .

Methoxybenzamide Hydrolysis

- Acidic or basic hydrolysis cleaves the amide bond, yielding 4-methoxybenzoic acid and the corresponding amine .

Thioether Oxidation

This reaction enhances the compound’s polarity and potential for hydrogen bonding .

Nitro to Amine Reduction

Reductive environments convert the nitro group into a primary amine, critical for bioactivity modulation .

Computational Insights

Molecular docking studies reveal:

- The thioether sulfur forms hydrophobic interactions with His85 and Val218 residues in tyrosinase .

- The nitro group participates in π-π stacking with aromatic enzyme residues, stabilizing the enzyme-inhibitor complex .

Stability and Degradation Pathways

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Triazole Derivatives

*Calculated based on molecular formula. †Estimated from synthesis data. ‡Reported in .

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 4-nitrobenzylthio group contrasts with bromophenoxy ( ) or sulfonyl ( ) substituents. The nitro group may enhance electrophilic reactivity or receptor binding compared to halogens.

- Triazole Core Modifications: Unlike VUAA1’s pyridinyl substitution (linked to ionotropic activity ), the target compound’s benzyl group may prioritize hydrophobic interactions.

Comparison :

- The target compound likely shares synthesis steps with , such as S-alkylation of thiol intermediates. However, its 4-nitrobenzylthio group requires selective alkylation under controlled conditions to avoid overoxidation.

- employs aryl glyoxal hydrates for sulfamoyl linkages, a strategy distinct from the nitrobenzylthio incorporation in the target compound.

Physicochemical and Spectral Properties

- IR Spectroscopy: The absence of ν(C=O) at ~1660 cm⁻¹ in triazole-thiones (e.g., ) confirms cyclization, a step likely relevant to the target compound. The presence of ν(NO₂) at ~1520 cm⁻¹ would distinguish the nitro group.

- NMR : The 4-methoxybenzamide’s aromatic protons (~6.8–7.8 ppm) and methoxy singlet (~3.8 ppm) would align with analogs in .

Q & A

Basic: What experimental methods are recommended for synthesizing the triazole core in this compound?

The triazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazide derivatives. A common approach involves refluxing a hydrazide (e.g., 2-thiophenecarboxylic acid hydrazide) with phenylisothiocyanate in ethanol, followed by acid- or base-catalyzed cyclization . For the target compound, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux conditions with glacial acetic acid as a catalyst is suggested. Optimization of reaction time (4–8 hours) and stoichiometry (1:1 molar ratio of hydrazide to isothiocyanate) is critical to maximize yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use and NMR to confirm substituent positions on the triazole and benzamide moieties. For example, the methylene bridge (-CH-) between the triazole and benzamide groups appears as a singlet at δ 4.2–4.5 ppm in NMR .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 505.2 for the target compound) .

- X-ray Crystallography : To resolve ambiguities in tautomeric forms (e.g., thione vs. thiol), single-crystal X-ray diffraction is recommended .

Advanced: How does the presence of the 4-nitrobenzylthio group influence biological activity compared to other substituents?

The 4-nitrobenzylthio group enhances electron-withdrawing effects, potentially increasing binding affinity to enzymatic targets like kinases or microbial enzymes. Comparative studies of analogs (e.g., replacing nitro with methoxy or ethylthio groups) show that nitro-substituted derivatives exhibit superior antibacterial activity (MIC: 2–8 µg/mL against S. aureus) but reduced solubility in aqueous media. Use structure-activity relationship (SAR) models to balance bioactivity and pharmacokinetics .

Advanced: How can researchers address contradictory data in reported biological activities of triazole-benzamide hybrids?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or cell-line specificity. For example, a compound may show anticancer activity in HeLa cells (IC: 10 µM) but inactivity in MCF-7 cells due to differences in membrane transporters. Standardize assays using CLSI guidelines for antimicrobial testing and validate cytotoxicity via parallel ATP-based viability assays .

Advanced: What computational methods are suitable for predicting the compound’s tautomeric equilibria?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level can model thione-thiol tautomerism. The thione form is typically more stable by 5–8 kcal/mol in triazole derivatives, but solvent effects (e.g., polar protic solvents) may shift equilibria. Compare computed IR spectra with experimental data to validate predictions .

Basic: How to design analogs with improved metabolic stability?

Introduce fluorine atoms at the para-position of the benzamide ring or replace the 4-methoxy group with a trifluoromethyl substituent. These modifications reduce CYP450-mediated oxidation. Synthesize derivatives via Ullmann coupling or nucleophilic aromatic substitution, and evaluate stability in liver microsome assays .

Advanced: What strategies optimize yield in the final coupling step (benzamide formation)?

Use EDCI/HOBt as coupling reagents for amide bond formation between the triazole-methylamine intermediate and 4-methoxybenzoic acid. Conduct the reaction in dry DMF at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >90% purity .

Advanced: How does solvent polarity affect the compound’s fluorescence properties?

In polar solvents (e.g., DMSO), the 4-methoxybenzamide group exhibits strong fluorescence (λ: 450 nm) due to intramolecular charge transfer (ICT). In nonpolar solvents (e.g., toluene), fluorescence is quenched via aggregation-caused quenching (ACQ). Use spectrofluorometry to correlate solvent polarity parameters (e.g., ET) with emission intensity .

Basic: What in vitro assays are recommended for initial antimicrobial screening?

- Broth Microdilution : Determine MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) strains per CLSI guidelines .

- Time-Kill Assays : Assess bactericidal activity at 2× MIC over 24 hours .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor?

- Enzymatic Assays : Test inhibition of EGFR or VEGFR2 kinases using ADP-Glo™ kits.

- Molecular Docking : Use AutoDock Vina to simulate binding to the ATP-binding pocket (PDB: 1M17). Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu844 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.